molecular formula C12H9N3O2 B15249583 2-(1-(4-Nitrophenyl)propylidene)malononitrile CAS No. 605661-10-7

2-(1-(4-Nitrophenyl)propylidene)malononitrile

Cat. No.: B15249583
CAS No.: 605661-10-7
M. Wt: 227.22 g/mol
InChI Key: PLUUMTDNGZMWQV-UHFFFAOYSA-N
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Description

2-(1-(4-Nitrophenyl)propylidene)malononitrile is an organic compound with the molecular formula C12H9N3O2 It is characterized by the presence of a nitrophenyl group attached to a propylidene chain, which is further connected to a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Nitrophenyl)propylidene)malononitrile typically involves the condensation reaction between 4-nitrobenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Nitrophenyl)propylidene)malononitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The malononitrile moiety can participate in further condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

    Condensation: Aldehydes or ketones, piperidine, ethanol as solvent.

Major Products Formed

    Reduction: 2-(1-(4-Aminophenyl)propylidene)malononitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Complex polycyclic compounds.

Scientific Research Applications

2-(1-(4-Nitrophenyl)propylidene)malononitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(4-Nitrophenyl)propylidene)malononitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-Methylphenyl)propylidene)malononitrile
  • 2-(1-(4-Chlorophenyl)propylidene)malononitrile
  • 2-(1-(4-Methoxyphenyl)propylidene)malononitrile

Uniqueness

2-(1-(4-Nitrophenyl)propylidene)malononitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.

Properties

CAS No.

605661-10-7

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-[1-(4-nitrophenyl)propylidene]propanedinitrile

InChI

InChI=1S/C12H9N3O2/c1-2-12(10(7-13)8-14)9-3-5-11(6-4-9)15(16)17/h3-6H,2H2,1H3

InChI Key

PLUUMTDNGZMWQV-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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